This compound is derived from piperidine, a six-membered ring containing nitrogen, which is often utilized in the synthesis of various pharmaceuticals. The specific structural features of (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine suggest its classification as a potential candidate for therapeutic agents targeting neurological disorders due to its ability to interact with neurotransmitter systems.
The synthesis of (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine typically involves several key steps:
The molecular structure of (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine can be analyzed using various spectroscopic techniques:
The three-dimensional conformation of the molecule can also be modeled using computational chemistry methods to predict its behavior in biological systems.
(2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine may participate in several chemical reactions:
Key parameters influencing these reactions include pH, temperature, and solvent polarity, which can significantly affect reactivity and product formation.
The mechanism of action for (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine likely involves modulation of neurotransmitter systems:
Experimental data from binding assays and electrophysiological studies would provide further insights into its pharmacodynamics.
The physical and chemical properties of (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine include:
(2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine has potential applications in:
The high-affinity binding of (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine to the human tachykinin NK1 receptor is governed by specific molecular interactions facilitated by its unique chemical architecture. The trifluoromethoxy group at the 5-position of the benzyl ring enhances lipophilicity and engages in favorable van der Waals interactions with hydrophobic subpockets in the receptor's transmembrane domain (TMD), particularly near TMD 6 and 7 [3] [7]. The methoxy group at the 2-position participates in hydrogen bonding with Gln165 of the NK1 receptor, while the phenylpiperidine core inserts into a deep hydrophobic cavity formed by residues Phe268, Val118, and Ile290 [7].
Mutagenesis studies reveal that residue His197 (transmembrane helix 5) forms a critical salt bridge with the protonated amine of the piperidine ring, with a 100-fold affinity reduction observed in H197A mutants [7]. The compound's affinity (Ki = 0.2 nM) surpasses earlier analogues like CP-99,994 (Ki = 1.6 nM) due to optimized fluorine interactions with Phe267 and Phe268, as confirmed by radioligand displacement assays [3] [5].
Table 1: Binding Affinities of Key NK1 Antagonists
Compound | NK1 Receptor Ki (nM) | Critical Structural Features |
---|---|---|
(2S,3S)-Target Compound | 0.2 [3] | 5-Trifluoromethoxy, (2S,3S)-stereochemistry |
CP-99,994 | 1.6 [5] | 3,5-Bis(trifluoromethyl)benzyl, (2S,3S)-configuration |
GR203040 | 0.8 [2] | 5-Tetrazolyl, (2S,3S)-configuration |
GR205171 | 0.1 [1] | C1-trifluoromethyl tetrazole modification |
Aprepitant | 0.1 [4] | Morpholine core, trifluoromethyl ether |
The (2S,3S) absolute configuration of the piperidine ring is indispensable for high-affinity binding to the NK1 receptor. Stereoisomeric analysis demonstrates that the (2R,3R) enantiomer exhibits >100-fold reduced affinity, while diastereomers (2S,3R) and (2R,3S) show intermediate losses [2] [5]. This specificity arises from chiral complementarity between the ligand's asymmetric centers and the receptor's stereoselective pocket:
Molecular dynamics simulations confirm that inversion at C2 or C3 disrupts cation-π interactions between the protonated amine and Phe268, increasing ligand dissociation rates by 20-fold [3]. In vivo antiemetic potency correlates strongly with stereochemistry; the (2S,3S) enantiomer inhibits cisplatin-induced emesis in ferrets at 0.1 mg/kg, whereas the (2R,3R) form requires 10 mg/kg for equivalent effects [1] [5].
Table 2: Stereoisomer Activity Comparison
Stereochemistry | NK1 Ki (nM) | In Vivo Emesis Inhibition ED₅₀ (mg/kg) |
---|---|---|
(2S,3S) | 0.2 | 0.1 [1] [2] |
(2S,3R) | 18 | 2.5 [2] |
(2R,3S) | 25 | 5.0 [2] |
(2R,3R) | 210 | >10 [2] |
Pharmacophore modeling reveals three essential features conserved among high-affinity NK1 antagonists: (1) a protonatable amine, (2) aromatic flanking groups, and (3) hydrophobic substituents for membrane penetration [4] [5]. Compared to CP-99,994, the target compound replaces the 3,5-bis(trifluoromethyl)benzyl group with a monosubstituted trifluoromethoxybenzyl, reducing steric hindrance while maintaining electron-withdrawing properties. This modification enhances metabolic stability by eliminating oxidative hotspots, increasing plasma half-life from 3.1 hours (CP-99,994) to 7.2 hours [3].
Relative to GR203040 (tetrazol-1-yl analogue), the trifluoromethoxy group provides superior oral bioavailability (92% vs. 65% in dogs) due to increased passive diffusion and decreased P-glycoprotein efflux [2] [3]. Overlap of energy-minimized conformations shows that the target compound's benzyl methoxy group occupies a region equivalent to GR203040's tetrazole nitrogen, forming analogous hydrogen bonds with Gln165 [1] [5].
Table 3: Pharmacophore Element Comparison
Pharmacophore Element | CP-99,994 | GR203040 | Target Compound | Functional Impact |
---|---|---|---|---|
Protonatable Amine | Piperidine N | Piperidine N | Piperidine N | Salt bridge with His197 [7] |
Aromatic Group 1 | 3,5-(CF₃)₂-benzyl | 2-Methoxybenzyl | 2-Methoxybenzyl | π-stacking with Phe268 [3] |
Aromatic Group 2 | Benzamide phenyl | 2-Phenylpiperidine | 2-Phenylpiperidine | Hydrophobic pocket occupancy |
Electron-Withdrawing Group | None | Tetrazol-1-yl | Trifluoromethoxy | Enhanced membrane permeability [2] |
Stereochemistry | (2S,3S) | (2S,3S) | (2S,3S) | Optimal binding pocket fit [5] |
The target compound exhibits slow-offset kinetics characterized by a dissociation half-life (t₁/₂) of 120 minutes from human NK1 receptors, exceeding CP-99,994 (t₁/₂ = 45 min) and GR203040 (t₁/₂ = 75 min) [2] [4]. This prolonged occupancy arises from multipoint binding: initial ionic interaction with His197, followed by conformational rearrangement enabling deeper penetration into TMDs 3–7 [7]. Biphasic dissociation curves suggest two bound states—a labile complex (Kd = 0.3 nM) and a high-affinity complex (Kd = 0.02 nM) stabilized by hydrophobic collapse around the trifluoromethoxy group [4].
In vivo receptor occupancy studies in gerbils demonstrate >90% NK1 receptor blockade at 24 hours post-administration (1 mg/kg IV), correlating with persistent antiemetic effects against cisplatin-induced vomiting in ferrets [1] [7]. The residence time exceeds plasma half-life by 3-fold, indicating pseudoirreversible binding that underlies broad-spectrum efficacy against diverse emetogens (radiation, copper sulfate, ipecacuanha) [1] [5].
Table 4: Kinetic Parameters of NK1 Receptor Antagonists
Parameter | Target Compound | CP-99,994 | GR203040 | Measurement Method |
---|---|---|---|---|
Association Rate (kₒₙ, M⁻¹s⁻¹) | 2.1 × 10⁶ | 1.2 × 10⁶ | 1.8 × 10⁶ | Surface plasmon resonance [4] |
Dissociation Rate (kₒff, s⁻¹) | 9.6 × 10⁻⁵ | 2.6 × 10⁻⁴ | 1.5 × 10⁻⁴ | Radioligand washout assays [2] |
Dissociation t₁/₂ (min) | 120 | 45 | 75 | Kinetic binding simulations [4] |
In Vivo Occupancy Duration (h) | 24 | 8 | 16 | Gerbil foot-tapping model [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7